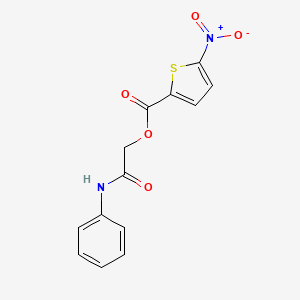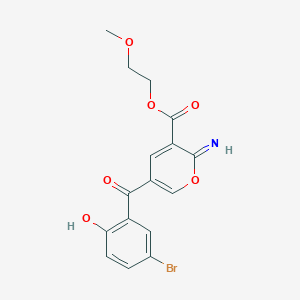
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate, also known as MBIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBIC is a pyranocarboxamide derivative that has been shown to have promising biological activities, making it an attractive target for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has been shown to inhibit the activity of the enzyme Akt, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has also been shown to have other biochemical and physiological effects. For example, studies have demonstrated that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate for use in laboratory experiments is its high potency and selectivity. This makes it an attractive target for drug development and other research applications. However, one limitation of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is that it can be difficult to synthesize in large quantities, which may limit its availability for certain types of research.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate. One area of interest is the development of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate and to identify other potential therapeutic targets for this compound. Finally, efforts to improve the synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate and other pyranocarboxamide derivatives may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 2-methoxyethylamine to form the amide intermediate, which is subsequently treated with triphosgene to yield the final product.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate as a potential anti-cancer agent. Studies have shown that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has potent anti-proliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-4-5-23-16(21)12-6-9(8-24-15(12)18)14(20)11-7-10(17)2-3-13(11)19/h2-3,6-8,18-19H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLAUMWJPTFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=COC1=N)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
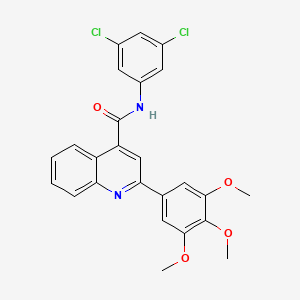
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
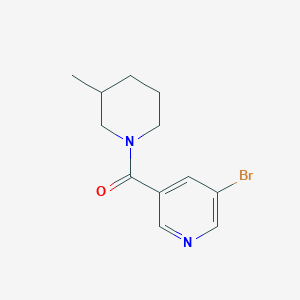
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
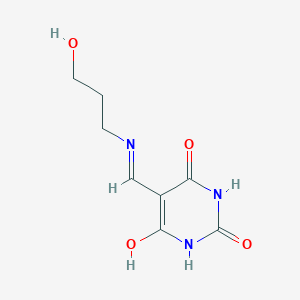
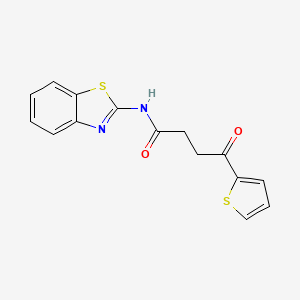
![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

